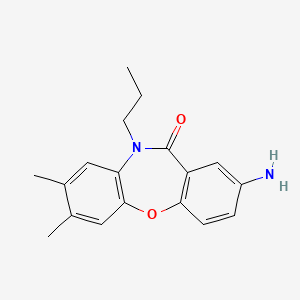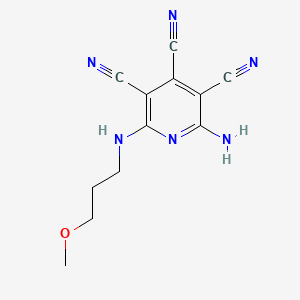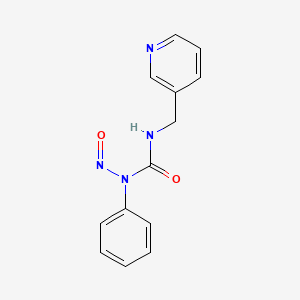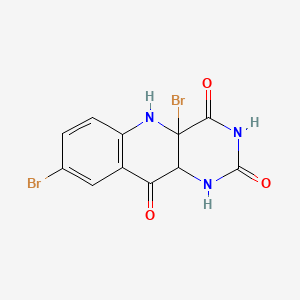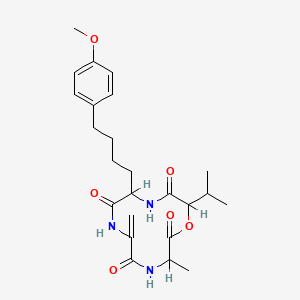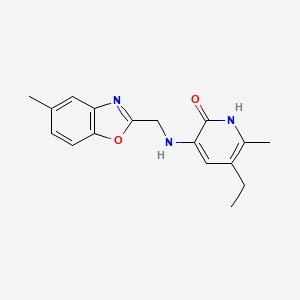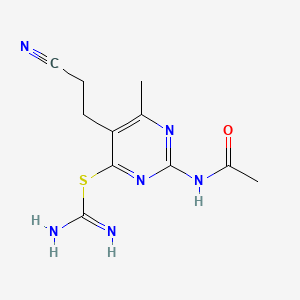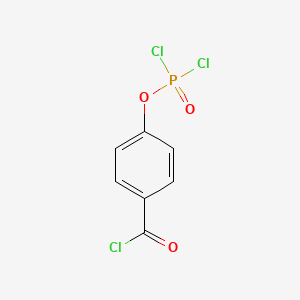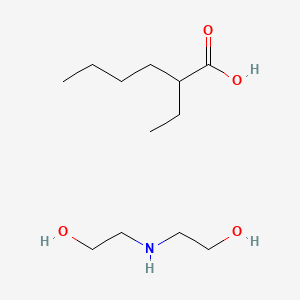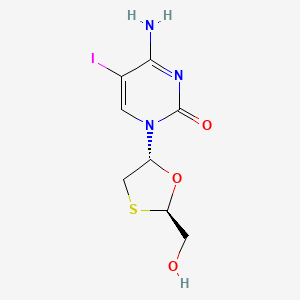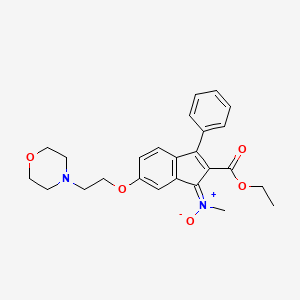
M3Zxt2A5FA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is recognized for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure includes aromatic rings and functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M3Zxt2A5FA involves multiple steps, starting from basic organic compounds. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds through processes such as alkylation and acylation.
Cyclization: The intermediates undergo cyclization to form the core structure of this compound.
Functional Group Modification:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: M3Zxt2A5FA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
M3Zxt2A5FA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of M3Zxt2A5FA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
M3Zxt2A5FA can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like KR-62980, C25H28N2O5, and other analogs with similar structures.
Uniqueness: this compound stands out due to its specific functional groups and reactivity, making it suitable for unique applications in research and industry.
Properties
CAS No. |
867187-61-9 |
|---|---|
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide |
InChI |
InChI=1S/C25H28N2O5/c1-3-31-25(28)23-22(18-7-5-4-6-8-18)20-10-9-19(17-21(20)24(23)26(2)29)32-16-13-27-11-14-30-15-12-27/h4-10,17H,3,11-16H2,1-2H3/b26-24+ |
InChI Key |
IPMKXUPPEBQHQL-SHHOIMCASA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(C2=C(/C1=[N+](/C)\[O-])C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C1=[N+](C)[O-])C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



